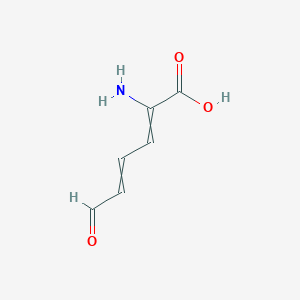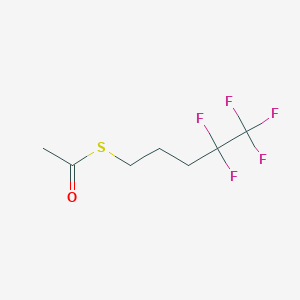![molecular formula C11H11N3O B12557175 8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile CAS No. 146434-24-4](/img/structure/B12557175.png)
8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile is a complex organic compound featuring a bicyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information for the stereocontrolled formation of the bicyclic scaffold .
An alternative approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-ene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can be promoted by reagents such as tempo oxoammonium tetrafluoroborate and ZnBr2.
Substitution: The compound can participate in substitution reactions, although specific examples are limited.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong Lewis acids like antimony pentafluoride and antimony pentachloride for polymerization reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of bicyclic nitroxyl radicals .
Scientific Research Applications
8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile has several scientific research applications, including:
Chemistry: Used in the synthesis of tropane alkaloids, which have various biological activities.
Biology: The compound’s derivatives are studied for their potential biological activities, including interactions with biological targets.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the context of its biological activities.
Mechanism of Action
The mechanism of action of 8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various biological molecules, potentially leading to significant biological effects . detailed studies on its exact mechanism of action are limited.
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure and is used in various synthetic applications.
11-Oxatricyclo[5.3.1.0]undecane: Another compound with a similar structure, known for its biological activities.
Uniqueness
8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile is unique due to its specific functional groups and the potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in scientific research.
Properties
CAS No. |
146434-24-4 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
8-(2-cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile |
InChI |
InChI=1S/C11H11N3O/c12-4-1-5-14-9-2-3-11(15)10(14)6-8(9)7-13/h2-3,8-10H,1,5-6H2 |
InChI Key |
CRPRRRQVMDEHQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C=CC(=O)C1N2CCC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)


![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)
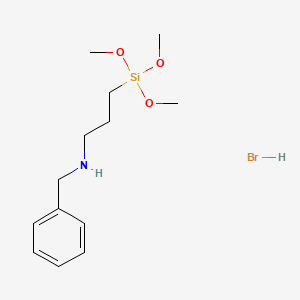

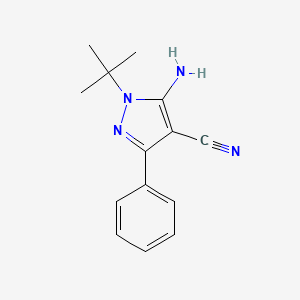
![Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester](/img/structure/B12557138.png)
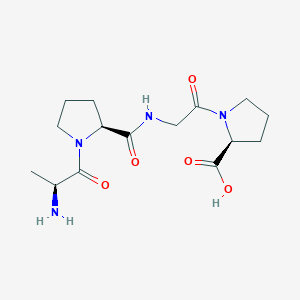
![2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole}](/img/structure/B12557146.png)
![{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride](/img/structure/B12557157.png)
![1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl-](/img/structure/B12557174.png)
